molecular formula C19H28O3 B14120647 1H-Indene, 3-heptyl-5,6,7-triMethoxy- CAS No. 1258275-75-0

1H-Indene, 3-heptyl-5,6,7-triMethoxy-

Cat. No.: B14120647
CAS No.: 1258275-75-0
M. Wt: 304.4 g/mol
InChI Key: NLEMSQZZTSKEHL-UHFFFAOYSA-N
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Description

1H-Indene, 3-heptyl-5,6,7-triMethoxy- is an organic compound with the molecular formula C19H28O3 It is a derivative of indene, a bicyclic hydrocarbon, and features three methoxy groups and a heptyl chain attached to the indene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene, 3-heptyl-5,6,7-triMethoxy- typically involves the alkylation of indene derivatives. One common method includes the reaction of 5,6,7-trimethoxyindene with heptyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Indene, 3-heptyl-5,6,7-triMethoxy- undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The indene core can be reduced to form indane derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of indane derivatives.

    Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

1H-Indene, 3-heptyl-5,6,7-triMethoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Indene, 3-heptyl-5,6,7-triMethoxy- involves its interaction with specific molecular targets. The methoxy groups and heptyl chain contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indene, 3-methyl-5,6,7-triMethoxy-
  • 1H-Indene, 3-ethyl-5,6,7-triMethoxy-
  • 1H-Indene, 3-propyl-5,6,7-triMethoxy-

Uniqueness

1H-Indene, 3-heptyl-5,6,7-triMethoxy- is unique due to its longer heptyl chain, which can influence its chemical reactivity and biological activity. The presence of three methoxy groups also contributes to its distinct properties compared to other indene derivatives.

Properties

CAS No.

1258275-75-0

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

3-heptyl-5,6,7-trimethoxy-1H-indene

InChI

InChI=1S/C19H28O3/c1-5-6-7-8-9-10-14-11-12-15-16(14)13-17(20-2)19(22-4)18(15)21-3/h11,13H,5-10,12H2,1-4H3

InChI Key

NLEMSQZZTSKEHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CCC2=C(C(=C(C=C21)OC)OC)OC

Origin of Product

United States

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